molecular formula C7H9N3O2 B1354427 2-Ethylamino-3-nitropyridine CAS No. 26820-65-5

2-Ethylamino-3-nitropyridine

Cat. No. B1354427
CAS RN: 26820-65-5
M. Wt: 167.17 g/mol
InChI Key: DDBQQNCEHLMYGB-UHFFFAOYSA-N
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Description

2-Ethylamino-3-nitropyridine is a chemical compound with the molecular formula C7H9N3O2 . It has a molecular weight of 167.17 . The IUPAC name for this compound is N-ethyl-3-nitro-2-pyridinamine .


Synthesis Analysis

The synthesis of nitropyridines, such as 2-Ethylamino-3-nitropyridine, involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion . This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine .


Molecular Structure Analysis

The molecular structure of 2-Ethylamino-3-nitropyridine can be analyzed using spectroscopic analysis and electronic structure . Geometrical optimization and nuclear magnetic resonance can also be used for the analysis .


Chemical Reactions Analysis

The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized .

Scientific Research Applications

Electronic and Luminescence Properties

2-Ethylamino-3-nitropyridine, a variant of nitropyridine derivatives, has been studied for its electronic absorption spectra and luminescence properties. These studies have been conducted in both solid state and ethyl alcohol solution at various temperatures. The investigations focus on understanding the energy sequence of singlet and triplet states, employing techniques like semi-empirical ZINDO and ab initio with DFT and MPW1PW91 density functionals (Lorenc et al., 2002). Further research also compared experimental values with theoretical calculations, contributing to our understanding of these compounds' electronic structures (Lorenc et al., 2004).

Molecular Structure and Vibrational Spectra

The molecular structure of 2-N-ethylamino-5-methyl-4-nitropyridine (EN5MP) and its vibrational spectra have been analyzed using quantum chemical DFT calculations and X-ray diffraction (XRD) data. These studies provide insights into the compound's structural characteristics, including its dimeric structure and hydrogen bonding patterns (Lorenc, 2012).

Chemical Reactions and Synthesis

Research has also delved into the substitution reactions of nitropyridine derivatives, including 2-ethylamino-3-nitropyridine. These studies explore the synthesis and yields of various substituted pyridines, contributing to the field of organic chemistry and the synthesis of novel compounds (Bakke & Sletvold, 2003). Additionally, the oxidative amination of 3-nitropyridines has been investigated, leading to the creation of various substituted derivatives, enhancing our understanding of organic reaction mechanisms (Bakke & Svensen, 2001).

Potential Applications in Sensing and Detection2-Ethylamino-3-nitropyridine-based compounds have been developed as fluorescent probes for the detection of Fe3+ and Hg2+ in aqueous media. These probes, characterized by various spectral techniques, demonstrate the compound's potential in environmental and biological sensing applications [(Singh et al., 2020)]

Scientific Research Applications of 2-Ethylamino-3-nitropyridine

Electronic and Luminescence Properties

2-Ethylamino-3-nitropyridine, a variant of nitropyridine derivatives, has been studied for its electronic absorption spectra and luminescence properties. These studies have been conducted in both solid state and ethyl alcohol solution at various temperatures. The investigations focus on understanding the energy sequence of singlet and triplet states, employing techniques like semi-empirical ZINDO and ab initio with DFT and MPW1PW91 density functionals (Lorenc et al., 2002). Further research also compared experimental values with theoretical calculations, contributing to our understanding of these compounds' electronic structures (Lorenc et al., 2004).

Molecular Structure and Vibrational Spectra

The molecular structure of 2-N-ethylamino-5-methyl-4-nitropyridine (EN5MP) and its vibrational spectra have been analyzed using quantum chemical DFT calculations and X-ray diffraction (XRD) data. These studies provide insights into the compound's structural characteristics, including its dimeric structure and hydrogen bonding patterns (Lorenc, 2012).

Chemical Reactions and Synthesis

Research has also delved into the substitution reactions of nitropyridine derivatives, including 2-ethylamino-3-nitropyridine. These studies explore the synthesis and yields of various substituted pyridines, contributing to the field of organic chemistry and the synthesis of novel compounds (Bakke & Sletvold, 2003). Additionally, the oxidative amination of 3-nitropyridines has been investigated, leading to the creation of various substituted derivatives, enhancing our understanding of organic reaction mechanisms (Bakke & Svensen, 2001).

Safety And Hazards

The safety and hazards of 2-Ethylamino-3-nitropyridine are not explicitly mentioned in the available literature .

Future Directions

The future directions of research on 2-Ethylamino-3-nitropyridine could involve further studies on its synthesis, molecular structure, and chemical reactions . Additionally, more research could be conducted to determine its physical and chemical properties, safety and hazards, and potential applications .

properties

IUPAC Name

N-ethyl-3-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-2-8-7-6(10(11)12)4-3-5-9-7/h3-5H,2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDBQQNCEHLMYGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=CC=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70475867
Record name 2-Ethylamino-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70475867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethylamino-3-nitropyridine

CAS RN

26820-65-5
Record name N-Ethyl-3-nitro-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26820-65-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethylamino-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70475867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A stirred mixture of 2-chloro-3-nitropyridine (8.60 g, 0.054 mol), ethylamine (5.37 g, 0.12 mol), and xylene (10 ml) was heated at 100° C. in a sealed tube for three hours. After cooling, the solvent was removed in vacuo, and water was added to the residue. The product was extracted with methylene chloride, dried (sodium sulfate), and concentrated in vacuo to give 10.0 g of the title compound as a yellow oil, suitable for use in the next reaction.
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
5.37 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

2-Chloro-3-nitropyridine (20.00 g, 126 mmol) was added to ethylamine in ethanol (40 mL, 80 mmol) at room temperature and kept overnight. The solution was evaporated, the residue was diluted with 150 mL of EtOAc, washed with aqueous NaHCO3 and purified by column chromatography on silica gel (hexane/ethyl acetate 4/1) to give yellow solid (19.5 g, 92%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Yield
92%

Synthesis routes and methods III

Procedure details

A stirred mixture of 2-chloro-3-nitropyridine (50.0 g, 0.32 mol), ethylamine (33.5 g, 0.74 mol), and xylenes (85 mL) was heated at 105° C. in a sealed vessel for three hours. After cooling, the solvent was removed in vacuo, and water was added to the residue. The product was extracted with methylene chloride, dried (sodium sulfate), and concentrated in vacuo to give 56.8 g of the title compound as a brown oil, suitable for use in the next reaction.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
33.5 g
Type
reactant
Reaction Step One
[Compound]
Name
xylenes
Quantity
85 mL
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

1.0 g of 2,4-dimethyl-5-ethylaminomethylthiazole, 1.5 g of 2-chloro-3-nitro-6-methoxypyridine, 5.0 g of potassium carbonate, 20 mL of N,N-dimethylformamide (DMF) were added into a 150 mL of single-neck flask equipped with a magnetic stirrer. And the reaction mixture was stirred at room temperature overnight. And then extracted with ethyl acetate, the organic layer was separated while the aqueous layer was extracted with ethyl acetate twice. The organic phases were combined, and dried over anhydrous sodium sulfate after washed with an iced aqueous sodium chloride solution twice, then remove the solvent under reduced pressure to obtain 1.5 g of crude product which was purified by a silica gel column chromatography using a petroleum ether/ethyl acetate (20/1) as an eluent to obtain 0.49 g of 6-methoxy-N-(2,4-dimethylthiazole-5-yl)methyl)-N-ethyl-3-nitropyridine-2-amine, having the content of 98%, as a yellow viscous liquid, and solidified after standing. GC-MS (M+) (EI, 70 eV, m/z) calc: 322. found: 322. 1H NMR (CDCl3/TMS, 300 MHz) δ (ppm) 1.199 (t, J=7.2 Hz, 3H, CH3), 2.383 (s, 3H, CH3), 2.603 (s, 3H, CH3), 3.303 (q, J=7.2 Hz, 2H, CH2), 3.960 (s, 3H, CH3), 4.778 (s, 2H, CH3), 6.151 (d, J=8.7 Hz, 1H, Py H), 8.141 (d, J=9.0 Hz, 1H, Py H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

To a solution of 2-chloro-3-nitropyridine (51 g, 325 mmol) in THF (650 mL) was added a 2 M solution of ethylamine in THF (365 mL, 731 mmol). The reaction was stirred at room temperature overnight. The reaction mixture was poured into water (˜1.5 L) and the resulting solid was filtered and dried under reduced pressure to give the title compound (52 g).
Quantity
51 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
650 mL
Type
solvent
Reaction Step One
Name
Quantity
365 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 L
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JM Klunder, MA Hoermann, CL Cywin… - Journal of medicinal …, 1998 - ACS Publications
… (a) 2-Ethylamino-3-nitropyridine. A stirred mixture of 2-chloro-3-nitropyridine (50.0 g, 0.32 … in 200 mL of concentrated HCl was added to 2-ethylamino-3-nitropyridine (52.7 g, 0.32 mol) in …
Number of citations: 51 pubs.acs.org

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